Cas no 132-60-5 (Cinchophen)

Cinchophen Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenyl-4-quinolinecarboxylic acid
- 2-Phenylcinchoninic acid
- Cinchophen~2-Phenylcinchoninic acid
- 2-Phenylquinoline-4-carboxylic acid
- Cinchophen
- 2-phenylcinchonic acid
- 2-phenylquinoline-4-carboxlic acid
- acifenokinolin
- artam
- agotan
- alutyl
- atigoa
- atocin
- atofan
- tophol
- vantyl
- RHEUMIN
- artamin
- Cinconal
- Tervalon
- Quinofen
- Quinophen
- Quinophan
- Phenoquin
- Cinchophene
- Atophan
- Cinchophenic acid
- Aciphenochinolinium
- Polyphlogin
- Traubofan
- Cincosal
- Tophosan
- Rhematan
- Mylofanol
- Ikterosan
- Viophan
- Artexin
- Phenophan
- Aminophan
- Aciphenochinoline
- CINCOPHEN
- Cinchopen
- 4-Quinolinecarbo
- HMS2236H09
- BDBM50097100
- CINCHOPHEN [WHO-DD]
- 2-Phenylquinolinecarboxylic acid-(4)
- NSC-758887
- DB13551
- EU-0096447
- Cinchophenum [INN-Latin]
- NCGC00018221-05
- NCGC00018221-01
- HMS3264N13
- HMS3369G13
- MLS000069591
- Q5120196
- DTXSID0040705
- SCHEMBL25519
- 132-60-5
- CHEBI:114195
- N-Cyclohexyl-2-phenyl-4-chinolincarboxamid
- AB00275103_18
- D07280
- Tox21_400022
- Z56782585
- Tox21_110841
- HSDB 2085
- EINECS 205-067-1
- Oprea1_652483
- WLN: T66 BNJ CR & EVQ
- NSC-70178
- BRD-K72915123-001-01-7
- UNII-39Y533Z02M
- P1301
- Cinchophene [INN-French]
- Cambridge id 5117240
- MLS001074296
- SBI-0207075.P001
- Cincofeno [INN-Spanish]
- AB00275103-10
- MLS000053018
- EN300-16799
- NSC2617
- AB00275103_19
- SR-01000000141-2
- Cincofene
- 2-phenyl-4-quinoline-carboxylic acid
- BRN 0192803
- AB00275103-16
- AS-56238
- HMS3652D09
- CINCHOPHEN [HSDB]
- NCGC00018221-02
- TimTec1_001239
- Cincofene [DCIT]
- 4-quinolinecarboxylic acid,2-phenyl-
- SR-01000000141-4
- S4190
- DTXCID8020705
- Aciphenochinolinum
- 2-Phenyl-4-quinolinecarboxylic acid, 99%
- NSC-2617
- NCGC00018221-06
- CINCHOPHEN [INN]
- F0391-0013
- Pharmakon1600-01504508
- CCG-34161
- D92104
- HY-B0972
- NCGC00018221-03
- 39Y533Z02M
- Opera_ID_819
- Rheumatan
- HMS1537I07
- SMR000059017
- CHEMBL348000
- NCGC00018221-09
- NSC70178
- FT-0623825
- CS-4461
- NCGC00021229-05
- J-006195
- NCGC00021229-06
- CINCHOPHEN [MART.]
- 2-Phenylquinoline acid
- CINCHOPHEN [MI]
- Cinchophen [INN:BAN:NF]
- SR-01000000141
- AI3-15400
- Phenylcinchoninic Acid
- SB18446
- Cinchoninic acid, 2-phenyl-
- Tox21_110841_1
- SW089640-2
- Cinchophenum
- 2-Phenyl-quinoline-4-carboxylic acid
- NCGC00018221-13
- 5-22-03-00484 (Beilstein Handbook Reference)
- AKOS000264299
- Cincofeno
- SY048847
- AE-641/00678051
- MFCD00006750
- NCGC00018221-07
- NSC758887
- NCGC00018221-08
- CAS-132-60-5
- NSC 2617
- NCGC00018221-04
- NCGC00018221-10
- Alutyo
- Cincain (TN)
- Cinchophen (BAN)
- NS00024224
- 4-Quinolinecarboxylic acid, 2-phenyl-
- NCGC00021229-04
- BRD-K72915123-001-11-6
- ALBB-035149
- methylium phenylcinchoninicum (for ester)
- aciphenocholinum
- CINCHOPHEN (MART.)
- Cinchophenum (INN-Latin)
- BBL011719
- BRD-K72915123-001-17-3
- aciphenochinolium
- DB-000656
- STK076256
- M04AC02
- 4-Quinolinecarboxylic acid, 2-phenyl-(9CI)
- Cinchophene (INN-French)
- Cincofeno (INN-Spanish)
- BRD-K72915123-001-18-1
-
- MDL: MFCD00006750
- Renchi: 1S/C16H11NO2/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H,18,19)
- Clave inchi: YTRMTPPVNRALON-UHFFFAOYSA-N
- Sonrisas: O([H])C(C1=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC2=C([H])C([H])=C([H])C([H])=C21)=O
- Brn: 192803
Atributos calculados
- Calidad precisa: 249.07900
- Masa isotópica única: 249.078979
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 2
- Complejidad: 325
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 50.2
Propiedades experimentales
- Denso: 1.1426 (rough estimate)
- Punto de fusión: 213.0 to 219.0 deg-C
- Punto de ebullición: 456.9°C at 760 mmHg
- Punto de inflamación: 230.1°C
- índice de refracción: 1.5300 (estimate)
- Disolución: alcohol: soluble1g in 120ml(lit.)
- Coeficiente de distribución del agua: Insoluble in water
- PSA: 50.19000
- Logp: 3.60000
- Merck: 2288
- Sensibilidad: Light Sensitive
Cinchophen Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P264-P270-P301+P312+P330-P501
- Número de transporte de mercancías peligrosas:UN 3249
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S24/25
- Rtecs:GD4025000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Grupo de embalaje:III
- Nivel de peligro:6.1(b)
- Nivel de peligro:6.1(b)
- Período de Seguridad:6.1(b)
- Categoría de embalaje:III
- Términos de riesgo:R22
- Categoría de embalaje:III
Cinchophen Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cinchophen PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1301-25G |
2-Phenylquinoline-4-carboxylic Acid |
132-60-5 | >98.0%(T)(HPLC) | 25g |
¥770.00 | 2024-04-17 | |
Enamine | EN300-16799-2.5g |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 95% | 2.5g |
$20.0 | 2023-09-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7977-10G |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 95% | 10g |
¥ 567.00 | 2023-04-06 | |
Life Chemicals | F0391-0013-1mg |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0391-0013-2mg |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0456-1 mL * 10 mM (in DMSO) |
Cinchophen |
132-60-5 | 99.87% | 1 mL * 10 mM (in DMSO) |
¥485.00 | 2022-04-26 | |
Life Chemicals | F0391-0013-30mg |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
TRC | C441915-100000mg |
Cinchophen |
132-60-5 | 100g |
$552.00 | 2023-05-18 | ||
Enamine | EN300-16799-0.5g |
2-phenylquinoline-4-carboxylic acid |
132-60-5 | 95% | 0.5g |
$19.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019945-500mg |
Cinchophen |
132-60-5 | 98% | 500mg |
¥560.00 | 2024-08-09 |
Cinchophen Literatura relevante
-
1. 161. A search for new trypanocides. Part V. Some derivatives of 10-phenyl-4 : 9-diazaphenanthreneM. Davis J. Chem. Soc. 1958 828
-
Wentao Xu,Youfu Zhou,Decai Huang,Mingyi Su,Kun Wang,Ming Xiang,Maochun Hong J. Mater. Chem. C 2015 3 2003
-
Oliver J. Stacey,Benjamin D. Ward,Simon J. Coles,Peter N. Horton,Simon J. A. Pope Dalton Trans. 2016 45 10297
-
Rebecca A. Smith,Emily C. Stokes,Emily E. Langdon-Jones,James A. Platts,Benson M. Kariuki,Andrew J. Hallett,Simon J. A. Pope Dalton Trans. 2013 42 10347
132-60-5 (Cinchophen) Productos relacionados
- 1245-13-2(2,2'-Biquinoline-4,4'-dicarboxylic Acid)
- 7482-91-9(2-(pyridin-3-yl)quinoline-4-carboxylic acid)
- 13605-87-3(2-(Naphthalen-2-yl)quinoline-4-carboxylic acid)
- 42883-79-4(N-Methyl-N-phenylbutanamide)
- 750611-62-2(N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide)
- 2301078-95-3(Bicyclo[2.2.1]heptane-2-methanamine, N,3,3-trimethyl-)
- 1805848-77-4(Ethyl 3-(difluoromethyl)-5-(3-methoxy-3-oxopropyl)benzoate)
- 1211530-06-1(2-Amino-1-(pyrimidin-5-yl)ethan-1-one)
- 2138427-54-8(oxetan-3-yl 2,2,2-trifluoroethyl carbonate)
- 1495598-89-4(3-fluoro-4-{methyl2-(methylamino)ethylamino}benzene-1-sulfonamide)




